2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2,4-diethoxybenzaldehyde with quinoline-4-carbohydrazide under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
The production process involves stringent quality control measures to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial for its applications in proteomics research and drug discovery .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide: Known for its unique structural properties and applications in proteomics research.
2-(2,4-Dimethoxyphenyl)quinoline-4-carbohydrazide: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(2,4-Diethoxyphenyl)quinoline-4-carboxamide: Similar structure with a carboxamide group instead of a carbohydrazide group.
Uniqueness
This compound stands out due to its specific ethoxy groups and carbohydrazide functionality, which confer unique chemical and biological properties. These properties make it particularly valuable in proteomics research and drug discovery .
Biological Activity
2-(2,4-Diethoxyphenyl)quinoline-4-carbohydrazide is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
It features a quinoline core substituted with a diethoxyphenyl group and a carbohydrazide moiety. This unique structure is believed to contribute to its biological activity by influencing its interaction with biological targets.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- DNA Interaction : Quinoline derivatives often interact with DNA, potentially leading to cytotoxic effects in cancer cells.
- Antimicrobial Action : The compound's structure suggests it may disrupt bacterial cell membranes or inhibit essential metabolic processes in pathogens.
Antimicrobial Activity
Numerous studies have assessed the antimicrobial properties of quinoline derivatives. For instance:
- In Vitro Studies : this compound has shown moderate antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These results indicate that while the compound exhibits antibacterial properties, its effectiveness varies among different strains.
Anticancer Activity
Research has indicated that quinoline derivatives possess anticancer properties. For example:
- Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound induces apoptosis at higher concentrations.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
The compound's ability to induce cell death suggests potential as a therapeutic agent in cancer treatment.
Antiviral Activity
Preliminary studies have suggested that quinoline derivatives may exhibit antiviral properties. Although specific data on the antiviral activity of this compound is limited, related compounds have shown promise against viral infections such as HIV and influenza.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated a series of quinoline derivatives for their antimicrobial activity against various pathogens. The findings highlighted that modifications in the structure could enhance potency against resistant strains .
- Anticancer Research : In another investigation focusing on quinoline derivatives' anticancer effects, it was found that compounds with similar structures to this compound exhibited significant cytotoxicity against breast cancer cells .
Properties
IUPAC Name |
2-(2,4-diethoxyphenyl)quinoline-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-25-13-9-10-15(19(11-13)26-4-2)18-12-16(20(24)23-21)14-7-5-6-8-17(14)22-18/h5-12H,3-4,21H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNIOWIKSAJGAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.